Orbifloxacin: A Technical Guide to Synthesis and Chemical Properties
Orbifloxacin: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orbifloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is exclusively used in veterinary medicine for the treatment of various bacterial infections in animals.[1] Like other fluoroquinolones, orbifloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[3][4] This technical guide provides an in-depth overview of the synthesis of orbifloxacin and its key chemical properties, offering valuable insights for researchers and professionals involved in drug development and chemical synthesis.
Chemical Properties
Orbifloxacin, with the chemical formula C₁₉H₂₀F₃N₃O₃ and a molecular weight of 395.38 g/mol , presents as a solid, slightly yellow crystalline powder.[5][6][7] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₀F₃N₃O₃ | [5][7] |
| Molecular Weight | 395.38 g/mol | [5][7] |
| Physical Appearance | A solid, slightly yellow crystalline powder. | [5][8] |
| Melting Point | 259-260 °C | [9][10] |
| pKa₁ | 5.60 - 5.95 | [6][9][11] |
| pKa₂ | 8.90 - 9.01 | [6][9][11] |
| Solubility | Insoluble in water and ethanol; soluble in DMSO with gentle warming (≥6.68 mg/mL). Solubility increases in acidic and alkaline conditions.[5][6][11] There are conflicting reports on its aqueous solubility, which may be attributed to the existence of different polymorphic forms (hemihydrate and anhydrous).[8] | [5][6][8][11] |
| Storage | Store at -20°C. | [5] |
Synthesis of Orbifloxacin
A documented method for the synthesis of orbifloxacin involves a multi-step process starting from sparfloxacin.[12][13][14] The synthesis pathway includes diazotization, fluorination, and thermal decomposition, followed by purification.
Synthesis Pathway
Caption: Synthesis pathway of Orbifloxacin from Sparfloxacin.
Experimental Protocols
Step 1: Diazotization of Sparfloxacin [9][12]
-
In a suitable reaction vessel, suspend sparfloxacin in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0-5°C and stirring vigorously.
-
Monitor the completion of the diazotization reaction using potassium iodide-starch paper. The formation of a diazonium salt solution is observed.
-
Separately, prepare tetrafluoroboric acid.
-
Cool the tetrafluoroboric acid solution to 0°C.
-
Add the cold tetrafluoroboric acid solution dropwise to the previously prepared diazonium salt solution, maintaining the temperature at or below 0°C.
-
After the addition is complete, maintain the reaction mixture at -10°C for approximately 5 hours to allow for the formation of the sparfloxacin tetrafluoroborate salt as a solid precipitate.
-
Isolate the solid by filtration.
-
Wash the filter cake with ethyl ether and dry it under a vacuum.
Step 3: Thermal Decomposition [9][12]
-
Place the dried sparfloxacin tetrafluoroborate salt in a suitable flask.
-
Heat the solid, for instance, using an electric furnace, until the evolution of gas ceases. This thermal decomposition yields the crude orbifloxacin product.
-
Dissolve the crude orbifloxacin in anhydrous ethanol by heating.
-
Add activated carbon to the solution for decolorization.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool, which will induce the crystallization of pure orbifloxacin.
-
Collect the crystals by filtration and dry them to obtain the final product.
Stability Profile
Forced degradation studies are crucial to understanding the intrinsic stability of a drug substance and for the development of stability-indicating analytical methods. Orbifloxacin has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[5][15]
| Stress Condition | Observations | Reference(s) |
| Acid Hydrolysis | Extensive decomposition observed. | [5] |
| Alkaline Hydrolysis | Extensive decomposition observed. | [5] |
| Neutral Hydrolysis | Extensive decomposition observed in solution. | [5] |
| Oxidative Degradation | Degradation was observed. | [5] |
| Thermal Degradation (Dry Heat) | Stable at 60°C in solid form. | [5] |
| Photolytic Degradation (UV-VIS) | Stable in solid form. Extensive decomposition in solution. | [5] |
A study identified a total of eleven major degradation products under various forced conditions, which were characterized using LC-MS.[5]
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of Orbifloxacin.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of orbifloxacin. The synthesis from sparfloxacin offers a viable route to this important veterinary antibiotic. A thorough understanding of its chemical properties, particularly its solubility and stability under various conditions, is critical for formulation development, analytical method validation, and ensuring the quality and efficacy of the final drug product. The provided experimental outlines and data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. JP2016003211A - Formulation composition comprising orbifloxacin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
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- 5. ijsciences.com [ijsciences.com]
- 6. CN104817533A - Orbifloxacin synthesis method - Google Patents [patents.google.com]
- 7. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]
- 8. A Validated Stability-Indicating LC Method for Orbifloxacin in th...: Ingenta Connect [ingentaconnect.com]
- 9. Orbifloxacin synthesis - chemicalbook [chemicalbook.com]
- 10. CN103044397A - New method for synthesizing besifloxacin - Google Patents [patents.google.com]
- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 12. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Development and validation of a stability indicating RP-HPLC method for Balofloxacin – Oriental Journal of Chemistry [orientjchem.org]
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